4-Chloro-1-methyl-1H-indazole-3-carbaldehyde
Overview
Description
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .
Synthesis Analysis
Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . This review aims to summarize the recent advances in various methods for the synthesis of indazole derivatives .Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . Also, they are important precursors for the synthesis of divers heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Scientific Research Applications
Heterocyclic Compound Synthesis
- The reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols produces new heterocyclic compounds, namely triazolo(thiadiazepino)indoles. These compounds have been structurally established by single crystal X-ray diffraction method (Vikrishchuk et al., 2019).
Potential Antimicrobial Agents
- A series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds have been synthesized and characterized. These compounds displayed broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities, showing potential as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).
Schiff’s Bases as Antimicrobial Agents
- Schiff's bases of 4-Chloro-3-coumarin aldehyde have been synthesized and evaluated for antimicrobial activity against gram-positive and gram-negative bacteria and fungi. These compounds have shown significant activity, with some being particularly effective (Bairagi et al., 2009).
Synthesis Methodology
- A brief synthesis of 1H-indazole-3-carbaldehyde has been developed. This method is notable for its low cost, simplicity, short reaction time, and suitability for industrial production (Ping, 2012).
Molecular and Electronic Analysis
- Studies on molecular, electronic, nonlinear optical, and spectroscopic properties of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones were conducted. These studies are crucial for understanding the electronic properties and potential applications in various fields such as medicinal and pharmaceutical chemistry (Beytur & Avinca, 2021).
Pharmaceutical Applications
- The synthesis of novel (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives was carried out. These compounds demonstrated moderate to good antimicrobial activity against various bacterial and fungal organisms (Swamy et al., 2019).
Biochemical Analysis
Biochemical Properties
4-Chloro-1-methyl-1H-indazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinases, which are crucial for regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves the inhibition or activation of these enzymes, leading to downstream effects on cellular signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is essential for cell proliferation and survival . Additionally, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain protein kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can result in altered cellular signaling and changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to reduced activity . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects can occur . Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall effectiveness and toxicity of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
4-chloro-1-methylindazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-8-4-2-3-6(10)9(8)7(5-13)11-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZBPERUFKBRQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)C(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901249072 | |
Record name | 4-Chloro-1-methyl-1H-indazole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901249072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033693-09-2 | |
Record name | 4-Chloro-1-methyl-1H-indazole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033693-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-methyl-1H-indazole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901249072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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